Hexanoic acid, 6-(2-cyanophenoxy)-
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Overview
Description
Hexanoic acid, 6-(2-cyanophenoxy)- is an organic compound that belongs to the class of aromatic polyhydroxyalkanoates This compound is characterized by the presence of a hexanoic acid chain with a 2-cyanophenoxy group attached to the sixth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 6-(2-cyanophenoxy)- typically involves the reaction of hexanoic acid with 2-cyanophenol under specific conditions. One common method involves the use of a base catalyst, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent, such as dimethyl sulfoxide, at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of hexanoic acid, 6-(2-cyanophenoxy)- can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-(2-cyanophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Hexanoic acid, 6-(2-cyanophenoxy)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of hexanoic acid, 6-(2-cyanophenoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The presence of the 2-cyanophenoxy group allows for specific binding interactions with target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Hexanoic acid, 6-(2-cyanophenoxy)- can be compared with other similar compounds, such as:
Hexanoic acid: Lacks the 2-cyanophenoxy group, resulting in different chemical properties and reactivity.
2-Cyanophenol: Contains the cyanophenoxy group but lacks the hexanoic acid chain.
Hexanoic acid, 6-(para-cyanophenoxy): Similar structure but with the cyanophenoxy group in the para position, leading to different reactivity and applications
Conclusion
Hexanoic acid, 6-(2-cyanophenoxy)- is a versatile compound with unique chemical properties and a wide range of applications in various scientific fields
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
6-(2-cyanophenoxy)hexanoic acid |
InChI |
InChI=1S/C13H15NO3/c14-10-11-6-3-4-7-12(11)17-9-5-1-2-8-13(15)16/h3-4,6-7H,1-2,5,8-9H2,(H,15,16) |
InChI Key |
DPYOCWVIULRBQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCCCCCC(=O)O |
Origin of Product |
United States |
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